molecular formula C30H50O B146547 Citrostadienol CAS No. 474-40-8

Citrostadienol

Cat. No.: B146547
CAS No.: 474-40-8
M. Wt: 426.7 g/mol
InChI Key: LPZCCMIISIBREI-JXMPMKKESA-N
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Description

Alpha1-Sitosterol is a naturally occurring phytosterol, which is a type of plant sterol. It is structurally similar to cholesterol and is found in various plant-based foods such as nuts, seeds, and vegetable oils. Alpha1-Sitosterol is known for its potential health benefits, including its ability to lower cholesterol levels and its anti-inflammatory properties .

Mechanism of Action

Target of Action

Alpha1-Sitosterol has been found to interact with several targets, including MAPK1 , Estrogen Receptor 1 (ESR1) , and Peroxisome Proliferator-Activated Receptor Alpha (PPARA) . These targets play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

Alpha1-Sitosterol interacts with its targets, leading to a series of changes in cellular functions. For instance, it has been shown to inhibit MAPK1 , increase ESR1 and PPAR-α levels , thereby modulating various cellular processes. It also competes with cholesterol for absorption due to its similar structure .

Biochemical Pathways

Alpha1-Sitosterol affects several biochemical pathways. It has been experimentally demonstrated to exhibit multiple pharmacological properties, such as anti-diabetic, ameliorative effect on prostatic hyperplasia, anti-inflammatory, anti-atherosclerotic, lipid-lowering and hepatoprotective . It also exerts an anti-tumor effect on multiple malignant tumors .

Pharmacokinetics

The pharmacokinetics of alpha1-Sitosterol have been studied extensively. Despite its high consumption in a vegetarian diet, it is absorbed at a very low rate. This is because it competes with cholesterol for absorption due to their structural similarity .

Result of Action

The molecular and cellular effects of alpha1-Sitosterol’s action are diverse. It has been shown to have good anti-tumor therapeutic effect activity, which mainly manifests as pro-apoptotic, anti-proliferative, anti-metastatic, anti-invasive, and chemosensitizing on tumor cells . It also has a significant anti-OA effect .

Action Environment

The action, efficacy, and stability of alpha1-Sitosterol can be influenced by various environmental factors. For instance, the bioavailability of alpha1-Sitosterol can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha1-Sitosterol can be synthesized through various chemical processes. One common method involves the extraction of phytosterols from plant oils, followed by purification and crystallization. The extraction process typically involves the use of solvents such as hexane or ethanol to separate the phytosterols from the plant material. The purified phytosterols are then subjected to crystallization to obtain alpha1-Sitosterol in its pure form .

Industrial Production Methods

In industrial settings, alpha1-Sitosterol is often produced as a byproduct of the vegetable oil refining process. The crude vegetable oil is first degummed to remove phospholipids, followed by neutralization to remove free fatty acids. The oil is then subjected to a process called deodorization, which involves heating the oil under vacuum to remove volatile compounds. During this process, phytosterols, including alpha1-Sitosterol, are concentrated and can be extracted for further purification .

Chemical Reactions Analysis

Types of Reactions

Alpha1-Sitosterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties .

Common Reagents and Conditions

    Oxidation: Alpha1-Sitosterol can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives of alpha1-Sitosterol.

    Reduction: Reduction of alpha1-Sitosterol can be achieved using reagents such as lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Substitution reactions involving alpha1-Sitosterol often use reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha1-Sitosterol can produce oxidized derivatives such as sitosterol oxides, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of various alpha1-Sitosterol derivatives with different functional groups .

Scientific Research Applications

Alpha1-Sitosterol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, alpha1-Sitosterol is often used as a starting material for the synthesis of other compounds. In biology, it is studied for its potential health benefits, including its ability to lower cholesterol levels and its anti-inflammatory properties. In medicine, alpha1-Sitosterol is being investigated for its potential use in the treatment of conditions such as hypercholesterolemia and benign prostatic hyperplasia. In industry, alpha1-Sitosterol is used as an additive in food products and dietary supplements due to its potential health benefits .

Comparison with Similar Compounds

Alpha1-Sitosterol is structurally similar to other phytosterols, such as beta-Sitosterol and stigmasterol. it has unique properties that distinguish it from these compounds. For example, alpha1-Sitosterol has been shown to have a higher affinity for cholesterol absorption inhibition compared to beta-Sitosterol. Additionally, alpha1-Sitosterol has been found to have more potent anti-inflammatory effects compared to stigmasterol. These unique properties make alpha1-Sitosterol a valuable compound for various scientific and medical applications .

Similar Compounds

  • Beta-Sitosterol
  • Stigmasterol
  • Campesterol
  • Brassicasterol

Alpha1-Sitosterol stands out among these compounds due to its higher efficacy in lowering cholesterol levels and its potent anti-inflammatory properties .

Properties

IUPAC Name

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h8,11,19-21,24-28,31H,9-10,12-18H2,1-7H3/b22-8-/t20-,21+,24-,25+,26+,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZCCMIISIBREI-JXMPMKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023584
Record name Sitosterol alpha1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

474-40-8
Record name Citrostadienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha1-Sitosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitosterol alpha1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.1-SITOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71X1M7968
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151 °C
Record name (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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